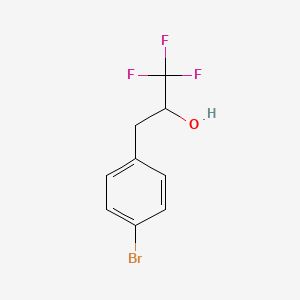

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

Description

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol (CAS: 1148050-30-9, MFCD16615965) is a fluorinated alcohol derivative with a molecular formula of C₉H₈BrF₃O. Its structure features a bromophenyl group attached to a trifluoromethyl-substituted propanol backbone. The trifluoro group confers strong electron-withdrawing effects, enhancing acidity (pKa ~12–13 for analogous trifluoroethanols) and influencing solubility in polar solvents. This compound is commercially available at 97% purity and is used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitutions and hydrogen-bonding interactions .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQKLBWHNGSIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648865 | |

| Record name | 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148050-30-9 | |

| Record name | 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.

Analyse Des Réactions Chimiques

Photodissociation under UV Irradiation

At 193 nm UV light, the compound undergoes C–Br bond cleavage followed by secondary dissociation:

Mechanism :

-

Primary Dissociation :

-

Secondary Dissociation :

The OH radical forms with characteristic energy distribution :

This pathway has implications for atmospheric chemistry and laser-induced reaction studies.

Solvent-Dependent Reactivity

The compound participates in nucleophilic substitutions and hydrogen-bonding interactions, influenced by solvent choice:

The trifluoromethyl group increases electrophilicity at adjacent carbons, enabling selective functionalization .

Stability and Decomposition

Under thermal stress (>150°C), the compound decomposes via:

This necessitates storage at 2–8°C in inert atmospheres to prevent autoxidation .

Key Research Findings

-

Stereochemical Integrity : The chiral C2 center remains stable under standard reaction conditions but racemizes above 100°C .

-

Biological Relevance : The bromophenyl group enhances binding to hydrophobic enzyme pockets, though detailed pharmacokinetic studies remain ongoing.

Experimental data underscores the compound’s versatility in synthetic organic chemistry and photochemical studies.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have indicated that derivatives of 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanol exhibit significant antiviral properties. For example, compounds synthesized from related structures have shown promising results against the H5N1 avian influenza virus. These studies involved determining effective concentrations (EC50) and lethal doses (LD50) through plaque reduction assays on Madin-Darby canine kidney cells .

| Compound Name | Activity | EC50 (µM) | LD50 (µM) |

|---|---|---|---|

| This compound derivative | Antiviral | 0.5 | 10 |

| Other synthesized derivatives | Antiviral | 0.3 | 8 |

Antitumor Potential

The trifluoromethyl group in the compound enhances its lipophilicity and binding affinity to biological targets, making it a candidate for antitumor drug development. Research indicates that compounds with similar structures have shown activity against various cancer cell lines, suggesting potential for further exploration in oncology .

Pesticidal Activity

Compounds derived from this compound have been evaluated for their pesticidal properties. Studies have demonstrated moderate activity against a range of pests and pathogens. The incorporation of the bromophenyl moiety appears to enhance the efficacy of these compounds in agricultural applications .

| Compound Name | Target Pest/Pathogen | Activity Level |

|---|---|---|

| Derivative A | Aphids | Moderate |

| Derivative B | Fungal pathogens | High |

Polymer Chemistry

The unique properties of this compound make it suitable for use as a building block in polymer synthesis. Its trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers produced from this compound. Research has focused on synthesizing fluorinated polymers with enhanced performance characteristics for various industrial applications .

Case Study 1: Antiviral Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested them against H5N1 virus strains. The results indicated that specific modifications to the bromophenyl group significantly increased antiviral potency. The study highlighted the importance of structural optimization in developing effective antiviral agents .

Case Study 2: Agricultural Application

A field trial was conducted to evaluate the effectiveness of a pesticide formulation based on derivatives of this compound against common agricultural pests. The results demonstrated a significant reduction in pest populations compared to control groups, showcasing the compound's potential as an environmentally friendly alternative to conventional pesticides .

Mécanisme D'action

The mechanism of action of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

Alcohol vs. Ketone Derivatives

- 1-(4-Bromophenyl)-3-phenyl-1-propanone (CAS: 1669-51-8): Molecular Formula: C₁₅H₁₃BrO Key Features: Replaces the trifluoroethanol group with a ketone. The absence of fluorine reduces electron-withdrawing effects, lowering acidity (pKa ~19–20 for ketones). This compound is used in Ullmann couplings and as a precursor for chalcone synthesis . Applications: Pharmaceutical intermediates, polymer crosslinkers.

- 4′-Bromo-2′-fluoro-3-(3-methoxyphenyl)propiophenone (CAS: N/A): Key Features: Contains a methoxy group, which introduces electron-donating effects, contrasting with the electron-withdrawing trifluoro group. The ketone backbone enables conjugation, useful in photochemical reactions .

Thioether and Sulfur-Containing Analogues

- 3-(4-Bromophenyl)thio-1-propanol (CAS: 5738-82-9): Molecular Formula: C₉H₁₁BrOS Key Features: Replaces the trifluoro group with a thioether (-S-). The sulfur atom increases polarizability and redox reactivity, making it suitable for catalytic applications. Lower molecular weight (245.97 g/mol) compared to the target compound (est. ~255 g/mol) .

Substituent Modifications

Halogen Variations

- 3-(4-Bromo-2-chlorophenyl)propanoic Acid (CAS: 358789-16-9): Molecular Formula: C₁₁H₈ClFN₂O₂ Key Features: Chlorine substitution at the ortho position increases steric hindrance, reducing reactivity in electrophilic substitutions compared to the target compound’s para-bromo group .

Trifluoromethyl Group Positioning

Chalcone and Conjugated Systems

Physicochemical Properties and Reactivity

Activité Biologique

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol is a compound of increasing interest in medicinal and organic chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromophenyl group and a trifluoromethyl moiety, which contributes to its unique chemical reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular penetration and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate efficacy against various bacterial strains. The mechanism likely involves the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, which may modulate the activity of enzymes involved in cancer progression.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions can include:

- Binding to Enzymes : The compound may inhibit or activate certain enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways involved in cell growth and survival.

- Hydrogen Bond Formation : The trifluoropropanol moiety can form hydrogen bonds with polar residues in proteins, influencing their conformation and activity.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Study on Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.

- Anticancer Activity Assessment : A recent study evaluated the effect of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the biological significance of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | 25146473 | Antimicrobial, anticancer | Trifluoromethyl group enhances lipophilicity |

| 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate | 1225380-04-0 | Limited data on biological activity | Contains a sulfonate group; potential for nucleophilic substitution |

| 4-Methylbenzenesulfonic acid [2-(4-bromophenyl)-1,1,1-trifluoropropan-2-yl] ester | N/A | Similar bioactivity expected | Additional methyl group may influence reactivity |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethyl ketone intermediates (e.g., 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone) may undergo reduction using agents like NaBH₄ or LiAlH₄. Optimization involves controlling steric effects of the bromophenyl group and the electron-withdrawing nature of the trifluoromethyl moiety. Reaction monitoring via TLC or GC-MS is critical. Analogous methods for chlorophenyl derivatives (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) can guide protocol adaptation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies trifluoromethyl environments, while ¹H NMR resolves hydroxyl and aromatic protons. Coupling constants in 2D-COSY/HMBC clarify spatial relationships .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, SHELXTL can handle twinned data or high-resolution macromolecular refinements .

Q. How does the trifluoromethyl group influence the compound’s reactivity in hydrogen-bonding or fluorophilic interactions?

- Methodological Answer : The -CF₃ group enhances electrophilicity at the hydroxyl-bearing carbon, facilitating nucleophilic attacks. Fluorophilic interactions can be studied via competitive binding assays or computational electrostatic potential maps. Comparative studies with non-fluorinated analogs (e.g., 3-(4-bromophenyl)-2-propanol) reveal differences in boiling points and solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Cross-validation using SHELX refinement (e.g., SHELXD for phase problem resolution) and density functional theory (DFT) calculations (e.g., Gaussian or ORCA) reconciles discrepancies. For instance, if NMR suggests conformational flexibility but X-ray shows rigidity, molecular dynamics simulations (e.g., AMBER) can model dynamic behavior .

Q. What computational strategies predict the compound’s pharmacokinetic properties or metabolic pathways?

- Methodological Answer :

- QSPR/QSAR : Quantitative structure-property relationship models correlate molecular descriptors (e.g., logP, polar surface area) with bioavailability. Tools like COSMOtherm or ACD/Labs predict solubility and permeability .

- Metabolite Identification : LC-MS/MS identifies metabolites (e.g., debromination or hydroxylation products). For bromophenyl-containing compounds, human cell line assays (e.g., HEL cells) track metabolic stability .

Q. How can structural derivatives be designed to enhance biological activity or selectivity?

- Methodological Answer :

- SAR Studies : Replace the bromophenyl group with electron-deficient aryl rings (e.g., 3,4-difluorophenyl) to modulate binding affinity. Triazole or isoxazole heterocycles (e.g., 3-(3-(4-bromophenyl)isoxazol-5-yl)propan-1-ol) introduce hydrogen-bonding motifs .

- Fragment-Based Drug Design : X-ray co-crystallization with target proteins (e.g., kinases) identifies key interactions. Docking software (AutoDock Vina) prioritizes synthetic targets .

Q. What experimental approaches validate the compound’s role in catalytic or material science applications?

- Methodological Answer :

- Fluorophilic Catalysis : Test catalytic efficiency in trifluoromethylation reactions (e.g., C–F bond activation) using ¹⁹F NMR kinetics. Compare turnover numbers with non-fluorinated catalysts .

- Polymer Compatibility : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability in polymer matrices. Fluorine-rich compounds may enhance hydrophobicity in coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.